molecular formula C22H21FN4O3S B2925235 N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-30-7

N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2925235
CAS No.: 1251679-30-7
M. Wt: 440.49
InChI Key: NUQNTHHZWHWTOG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido-thiadiazine core substituted with a 4-fluorophenyl group and an acetamide side chain linked to a 2-ethylphenyl moiety.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-2-16-6-3-4-7-19(16)25-21(28)14-26-15-27(18-11-9-17(23)10-12-18)22-20(31(26,29)30)8-5-13-24-22/h3-13H,2,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQNTHHZWHWTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its chemical structure features a thiadiazine core with various functional groups that may contribute to its biological activity. The compound has a molecular formula of C22H21FN4O3S and a molecular weight of approximately 440.49 g/mol .

The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures have shown various biological activities including:

  • Anticancer Activity : Related compounds have demonstrated moderate to strong anticancer effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
  • Antimicrobial Properties : Thiadiazole derivatives have exhibited antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Studies :
    • A study highlighted that novel pyrido[4,3-e][1,2,4]triazino derivatives exhibited significant anticancer properties against multiple cell lines. The research indicated that structural modifications in the thiadiazine core could enhance potency .
    • Another investigation focused on the synthesis of arylsulfonamide analogues containing thiadiazine rings that showed promising cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity :
    • Research on related thiadiazole compounds demonstrated effective antimicrobial properties. These findings suggest that the presence of fluorinated phenyl groups may enhance the antimicrobial efficacy of the compound .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/PathogensObserved EffectsReference
AnticancerHCT-116Moderate activity
AnticancerMCF-7Significant cytotoxicity
AnticancerHeLaEnhanced apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialCandida albicansEffective against fungal infections

Scientific Research Applications

N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound with the Chemical Abstracts Service (CAS) number 1251679-30-7. It has a unique molecular structure and potential applications in medicinal chemistry. The molecular formula is C22H21FN4O3S, with a molecular weight of approximately 440.5 g/mol .

Potential Applications

  • The compound can be sourced from various chemical suppliers and is often found in research settings focused on developing new pharmaceutical agents.
  • This compound has potential applications in developing new pharmaceutical agents.
  • Research into this compound's properties and applications continues to evolve as new synthetic methods and biological assays are developed.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Technical details regarding specific reagents and conditions can vary widely depending on the desired yield and purity of the final product. The molecular structure features a thiadiazine core with multiple functional groups including an acetamide group and a fluorinated phenyl ring.

Chemical Reactions

This compound can participate in various chemical reactions. Technical details such as reaction conditions (temperature, solvents) are crucial for optimizing yields and selectivity.

Mechanism of Action

The mechanism of action for this compound is not fully elucidated. Data supporting these mechanisms would typically come from in vitro and in vivo studies assessing biological activity against specific targets.

Physical and Chemical Properties

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Biological Activity (if reported)
Target Compound C22H21FN3O3S2 ~467.5 (calc.) Pyrido[2,3-e][1,2,4]thiadiazine 4-Fluorophenyl, 2-ethylphenyl, acetamide Not explicitly reported in evidence
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C12H12FN3O2S 281.31 1,3,4-Thiadiazole 4-Fluorophenyl, acetyl Antiproliferative (inferred from class)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide C23H17F2N5OS 457.47 Imidazo[2,1-b][1,3]thiazole Dual 4-fluorophenyl, pyridyl Kinase inhibition (hypothesized)
N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide C17H15ClFN3O3S2 427.9 Benzo[e][1,2,4]thiadiazine Chloro, ethyl, 1,1-dioxide Not reported

Key Observations :

  • Core Heterocycles : The pyrido-thiadiazine core in the target compound distinguishes it from thiadiazole (e.g., ) or imidazothiazole (e.g., ) derivatives. The fused pyridine ring may enhance π-conjugation, affecting electronic properties and binding to biological targets.
  • The 4-fluorophenyl moiety is a common pharmacophore in kinase inhibitors and antiproliferative agents .
  • Sulfone Group: The 1,1-dioxide modification in the target compound and enhances hydrogen-bond acceptor capacity, which may improve solubility compared to non-oxidized thiadiazines .

Crystallographic and Hydrogen-Bonding Trends

Table 2: Crystallographic Data for Selected Analogues

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Patterns
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Monoclinic P21/c a = 9.5061, b = 11.2152, c = 12.7752, β = 101.823 N–H···O and C–H···O interactions
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Monoclinic P21/c a = 12.351, b = 8.193, c = 14.700, β = 108.73 N–H···S and C–H···π networks

Analysis :

  • The monoclinic system (P21/c) is common among acetamide derivatives, as seen in . Hydrogen-bonding networks involving acetamide N–H and sulfone/sulfur groups contribute to lattice stability and may correlate with melting points (e.g., 490 K for ).
  • The absence of crystallographic data for the target compound necessitates extrapolation from analogs. Its 1,1-dioxide group is expected to form stronger hydrogen bonds than non-oxidized sulfur atoms, similar to .

Q & A

Q. What interdisciplinary approaches enhance the study of this compound’s environmental or toxicological impact?

  • Methodology : Collaborate with environmental chemists to assess biodegradation (e.g., OECD 301F test) and ecotoxicity (e.g., Daphnia magna assays). Use computational tools (ECOSAR) to predict environmental fate. For toxicology, employ metabolomics (LC-HRMS) to identify metabolites in liver microsomes .

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